methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride
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Overview
Description
Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride is a chemical compound with a complex structure that includes a methylamino group attached to a phenyl ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-nitrobenzaldehyde with methylamine to form 4-(methylamino)benzaldehyde.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 4-(methylamino)benzyl alcohol.
Esterification: The benzyl alcohol is esterified with methyl 3-bromopropanoate in the presence of a base like potassium carbonate to form methyl 3-[4-(methylamino)phenyl]propanoate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-(dimethylamino)phenyl]propanoate
- Methyl 3-[4-(ethylamino)phenyl]propanoate
- Methyl 3-[4-(propylamino)phenyl]propanoate
Uniqueness
Methyl 3-[4-(methylamino)phenyl]propanoate hydrochloride is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
2757999-92-9 |
---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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